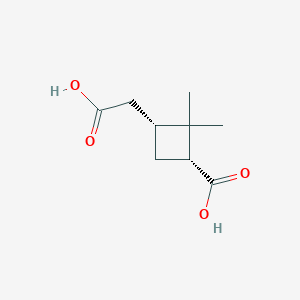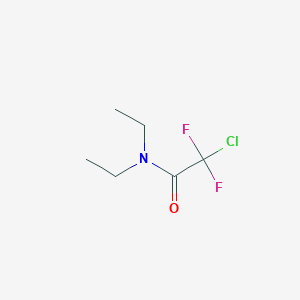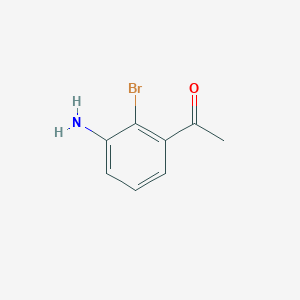
(2R,3R,4S)-2,3,4-Trihydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-2,3,4-Trihydroxypentanal is a chiral compound with the molecular formula C5H10O4 It is a pentose sugar derivative, specifically an aldotetrose, which contains three hydroxyl groups and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2,3,4-Trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of D-arabinose using mild oxidizing agents such as bromine water or nitric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective oxidation of the primary alcohol group to an aldehyde while preserving the stereochemistry of the molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as the fermentation of specific microorganisms that can produce the compound from simple sugars. Enzymatic methods using oxidoreductases can also be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2R,3R,4S)-2,3,4-Trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine or alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: (2R,3R,4S)-2,3,4-Trihydroxypentanoic acid.
Reduction: (2R,3R,4S)-2,3,4-Trihydroxypentanol.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
(2R,3R,4S)-2,3,4-Trihydroxypentanal has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various derivatives.
作用機序
The mechanism of action of (2R,3R,4S)-2,3,4-Trihydroxypentanal involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate for oxidoreductases, leading to the formation of various metabolites. These metabolites can then enter different metabolic pathways, exerting their effects on cellular processes.
類似化合物との比較
Similar Compounds
(2R,3R,4S)-2,3,4-Trihydroxypentanehydroximic acid: Similar in structure but contains an additional hydroxylamine group.
(2R,3R,4S)-2,3,4-Trihydroxy-5-oxopentanal: Similar but with a ketone group instead of an aldehyde group.
Uniqueness
(2R,3R,4S)-2,3,4-Trihydroxypentanal is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it valuable in the synthesis of complex molecules.
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC名 |
(2R,3R,4S)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m0/s1 |
InChIキー |
WDRISBUVHBMJEF-VAYJURFESA-N |
異性体SMILES |
C[C@@H]([C@H]([C@H](C=O)O)O)O |
正規SMILES |
CC(C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
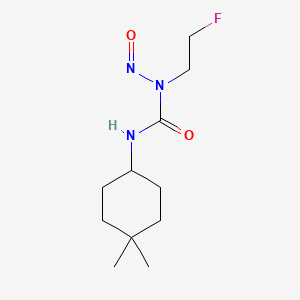
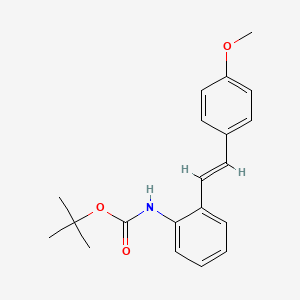
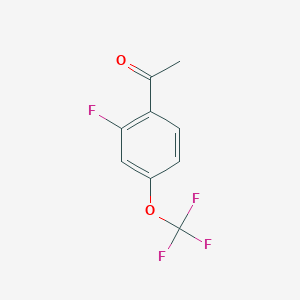
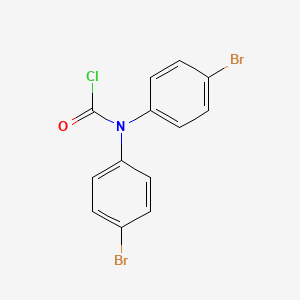
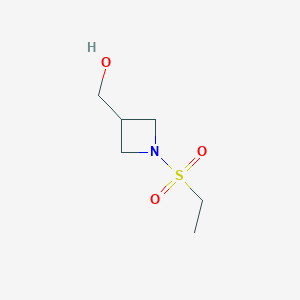


![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
